molecular formula C21H28Cl2N2O3 B139080 Deschloro Cetirizine Dihydrochloride CAS No. 83881-54-3

Deschloro Cetirizine Dihydrochloride

Cat. No.: B139080
CAS No.: 83881-54-3
M. Wt: 427.4 g/mol
InChI Key: KODBQWPTPNAKJM-UHFFFAOYSA-N
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Mechanism of Action

Deschloro Cetirizine Dihydrochloride, also known as (2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride, is a specific impurity of Cetirizine . Cetirizine is a second-generation antihistamine and the carboxylated metabolite of hydroxyzine .

Target of Action

The primary target of this compound is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, hives, and other symptoms .

Mode of Action

This compound acts as an antagonist of the Histamine H1 receptor . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses .

Biochemical Pathways

The compound’s action on the Histamine H1 receptor affects the histamine-mediated biochemical pathways . By inhibiting the H1 receptor, this compound prevents the downstream effects of histamine, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation .

Pharmacokinetics

Cetirizine is rapidly absorbed, with peak concentrations achieved within 1-2 hours after administration . It has a serum-elimination half-life of approximately 7 hours . The drug is excreted largely unchanged in the urine .

Result of Action

The molecular and cellular effects of this compound’s action result in the relief of allergy symptoms . By blocking the H1 receptor, the compound prevents histamine from exerting its effects, thereby reducing symptoms such as sneezing, itching, runny nose, and watery eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deschloro Cetirizine (dihydrochloride) involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-chlorobenzhydrol with piperazine to form a key intermediate. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield Deschloro Cetirizine. The final step involves the conversion of Deschloro Cetirizine to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of Deschloro Cetirizine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include controlling temperature, reaction time, and the concentration of reagents. The final product is purified through crystallization or other separation techniques to ensure high purity suitable for research applications .

Chemical Reactions Analysis

Types of Reactions: Deschloro Cetirizine (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Deschloro Cetirizine (dihydrochloride) is extensively used in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Deschloro Cetirizine (dihydrochloride) is unique due to its specific structure, which lacks the chlorine atom present in Cetirizine. This structural difference affects its chemical properties and reactivity, making it a valuable compound for studying the effects of structural modifications on antihistamine activity .

Biological Activity

Deschloro Cetirizine Dihydrochloride is an important compound derived from cetirizine, a second-generation antihistamine. This article explores its biological activity, focusing on its pharmacological properties, antimicrobial effects, and potential implications in therapeutic applications.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 83881-54-3
Molecular Formula C21_{21}H26_{26}Cl2_{2}N2_{2}O3_{3}
Molecular Weight 461.81 g/mol
Melting Point 110-115°C
Density 1.237 g/cm³

Pharmacological Activity

This compound exhibits significant pharmacological activities primarily as an H1 receptor antagonist. It is known for its ability to inhibit histamine-induced responses, which are crucial in allergic reactions.

  • H1 Receptor Antagonism : As a selective inverse agonist at the H1 receptor, Deschloro Cetirizine competes with histamine for binding, effectively reducing allergic symptoms such as itching, swelling, and redness.
  • Inhibition of Eosinophil Chemotaxis : It has been shown to inhibit eosinophil chemotaxis and the release of leukotriene B4 (LTB4), which are important mediators in allergic inflammation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cetirizine and its derivatives, including this compound.

In Vitro Studies

Research indicates that cetirizine exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have determined that cetirizine can inhibit various bacterial strains at concentrations ranging from 200 to 1000 µg/ml .
  • Bactericidal Effects : In an experimental setup, cetirizine was effective against Staphylococcus aureus and Salmonella typhimurium, demonstrating significant protection in vivo at lower concentrations (e.g., 100 µg/ml) .

Case Study Findings

A notable study involving the administration of cetirizine to mice showed that:

  • Survival Rates : Mice treated with higher concentrations of cetirizine exhibited no mortality compared to a control group where a significant number succumbed to bacterial challenges .
  • Organ Viability Counts : The viable count in organ homogenates (heart blood, liver, spleen) indicated no significant increase in drug-treated groups, suggesting a bacteriostatic effect .

Cytotoxicity and Genetic Impact

Research has also explored the cytotoxic effects of this compound:

  • Micronucleus Formation : In vitro studies demonstrated that cetirizine could induce micronucleus formation in human lymphocytes in a dose-dependent manner, indicating potential clastogenic and aneugenic properties . This suggests that while it may be effective therapeutically, caution is warranted regarding its long-term use.

Properties

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.2ClH/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,21H,11-17H2,(H,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODBQWPTPNAKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801004015
Record name {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83881-54-3
Record name Acetic acid, (2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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